molecular formula C27H26N2O3 B316232 N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methoxybenzamide CAS No. 4834-68-8

N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methoxybenzamide

Cat. No.: B316232
CAS No.: 4834-68-8
M. Wt: 426.5 g/mol
InChI Key: DCFOVYZGPBTUDA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, substituted with a quinoline moiety and a dimethylphenyl group, which contributes to its unique chemical properties and potential biological activities.

Properties

CAS No.

4834-68-8

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide

InChI

InChI=1S/C27H26N2O3/c1-17-9-12-24-20(13-17)15-21(26(30)28-24)16-29(22-11-10-18(2)19(3)14-22)27(31)23-7-5-6-8-25(23)32-4/h5-15H,16H2,1-4H3,(H,28,30)

InChI Key

DCFOVYZGPBTUDA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC(=C(C=C3)C)C)C(=O)C4=CC=CC=C4OC

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC(=C(C=C3)C)C)C(=O)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylphenylamine with 2-methoxybenzoyl chloride to form an intermediate amide. This intermediate is then reacted with 6-methyl-2-oxo-1H-quinoline-3-carbaldehyde under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include quinoline N-oxide derivatives, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide: A compound with a similar quinoline core but different substituents.

    Methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate: Another compound with a benzamide structure but different functional groups.

Uniqueness

N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methoxybenzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

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